2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
The compound “2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” has a CAS Number of 1858240-02-4 . It has a molecular weight of 321.78 . The IUPAC name of the compound is 2-(N-(5-chloro-2-methoxyphenyl)methylsulfonamido)butanoic acid .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H16ClNO5S/c1-4-9(12(15)16)14(20(3,17)18)10-7-8(13)5-6-11(10)19-2/h5-7,9H,4H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.78 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available sources.Scientific Research Applications
Synthesis of β-amino Acid Derivatives
A study explored the synthesis of N-substituted-β-amino acid derivatives, including 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which were transformed into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives demonstrated antimicrobial activity against various bacteria and fungi, illustrating the potential of chemical modifications of butanoic acid derivatives in pharmaceutical applications (Mickevičienė et al., 2015).
Catalytic Applications
Disulfonic acid imidazolium chloroaluminate was utilized as a catalyst for the synthesis of pyrazole derivatives, showcasing the role of butanoic acid derivatives in facilitating organic synthesis processes. This highlights the compound's importance in catalyzing chemical reactions, contributing to the development of complex organic molecules (Moosavi‐Zare et al., 2013).
Synthesis of Azetidinones
Butanoic acid derivatives played a crucial role in the synthesis of azetidinones, compounds with significant biological and pharmacological potencies. The study emphasizes the versatility of butanoic acid derivatives in synthesizing complex molecules with potential therapeutic applications (Jagannadham et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO5S/c1-4-9(12(15)16)14(20(3,17)18)10-7-8(13)5-6-11(10)19-2/h5-7,9H,4H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDKZAEVRVUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C1=C(C=CC(=C1)Cl)OC)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chloro-2-methoxyphenyl)(methylsulfonyl)amino]butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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